7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the context and application, but it often involves modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and hydrazino-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
What sets 7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione apart is its unique combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H23ClN6O2 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-[(2E)-2-[(E)-4-phenylbut-3-en-2-ylidene]hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C21H23ClN6O2/c1-14(22)12-13-28-17-18(26(3)21(30)27(4)19(17)29)23-20(28)25-24-15(2)10-11-16-8-6-5-7-9-16/h5-12H,13H2,1-4H3,(H,23,25)/b11-10+,14-12+,24-15+ |
InChI Key |
QKQODNAFNJYPOP-CZBNATBTSA-N |
Isomeric SMILES |
C/C(=C\CN1C2=C(N=C1N/N=C(\C)/C=C/C3=CC=CC=C3)N(C(=O)N(C2=O)C)C)/Cl |
Canonical SMILES |
CC(=CCN1C2=C(N=C1NN=C(C)C=CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)Cl |
Origin of Product |
United States |
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